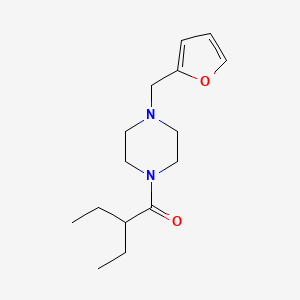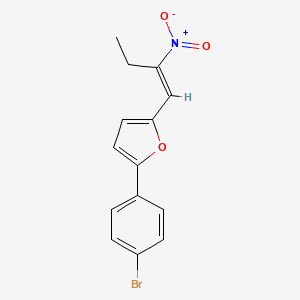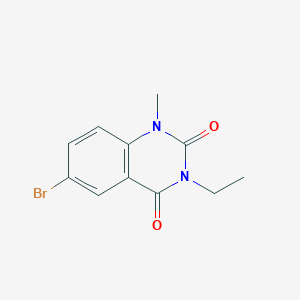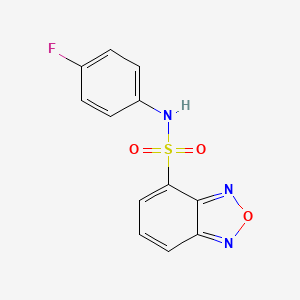
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine
Übersicht
Beschreibung
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine, also known as EBF, is a piperazine derivative that has shown potential in various scientific research applications. EBF has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied.
Wirkmechanismus
The mechanism of action of 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine is not fully understood, but it has been suggested to involve binding to various receptors and enzymes. 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to bind to the sigma-1 receptor with high affinity, which may contribute to its neuroprotective and antidepressant effects. 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has also been shown to inhibit the P-glycoprotein efflux pump, which may enhance the efficacy of chemotherapeutic drugs in cancer cells.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects, including neuroprotective, antidepressant, and antitumor effects. In animal models, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to protect against neuronal damage induced by ischemia, and to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has also been shown to enhance the efficacy of chemotherapeutic drugs in cancer cells by inhibiting the P-glycoprotein efflux pump.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its stability, solubility, and high affinity for the sigma-1 receptor and P-glycoprotein efflux pump. However, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine also has some limitations, including its relatively low potency and selectivity for the sigma-1 receptor and P-glycoprotein efflux pump, and its potential for off-target effects.
Zukünftige Richtungen
For 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine research include the design and synthesis of novel 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine derivatives with improved potency and selectivity for the sigma-1 receptor and P-glycoprotein efflux pump, as well as the evaluation of their pharmacological properties in animal models. Other future directions include the investigation of the potential of 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine as a scaffold for the design of novel drugs targeting other receptors and enzymes, and the elucidation of the mechanism of action of 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine at the molecular level.
Wissenschaftliche Forschungsanwendungen
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been studied for its potential as a ligand for the sigma-1 receptor, which has been implicated in various neurological disorders. In pharmacology, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been studied for its potential as an inhibitor of the P-glycoprotein efflux pump, which is involved in multidrug resistance in cancer cells. In medicinal chemistry, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been studied for its potential as a scaffold for the design of novel drugs targeting various receptors and enzymes.
Eigenschaften
IUPAC Name |
2-ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-13(4-2)15(18)17-9-7-16(8-10-17)12-14-6-5-11-19-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJMWSNJJNBOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4702325.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4702354.png)
![ethyl 4-[7-(2-furylmethylene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4702361.png)
![8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4702369.png)
![N-benzyl-2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702377.png)

![N-benzyl-N-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4702383.png)
![3-[5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4702390.png)


![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4702432.png)